molecular formula C12H17N3O6 B1419803 5-Ethoxycarbonyl-2'-deoxycytidine CAS No. 1210427-55-6

5-Ethoxycarbonyl-2'-deoxycytidine

Cat. No.: B1419803
CAS No.: 1210427-55-6
M. Wt: 299.28 g/mol
InChI Key: QHUBWBLYAVILJG-DJLDLDEBSA-N
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Description

5-Ethoxycarbonyl-2’-deoxycytidine is a nucleoside analog with the molecular formula C({12})H({17})N({3})O({6}) and a molecular weight of 299.28 g/mol. This compound is structurally related to cytidine, a component of DNA, but features an ethoxycarbonyl group at the 5-position of the cytosine ring. This modification can significantly alter its chemical properties and biological activity, making it a valuable tool in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxycarbonyl-2’-deoxycytidine typically involves the following steps:

    Protection of the Deoxyribose Hydroxyl Groups: The hydroxyl groups of 2’-deoxyribose are protected using silyl or acyl protecting groups to prevent unwanted reactions during subsequent steps.

    Nucleobase Modification: The cytosine nucleobase is modified by introducing an ethoxycarbonyl group at the 5-position. This can be achieved through a palladium-catalyzed coupling reaction using ethyl chloroformate as the ethoxycarbonyl source.

    Glycosylation: The protected 2’-deoxyribose is then coupled with the modified cytosine base under acidic conditions to form the nucleoside.

    Deprotection: The protecting groups on the sugar moiety are removed to yield the final product, 5-Ethoxycarbonyl-2’-deoxycytidine.

Industrial Production Methods

Industrial production of 5-Ethoxycarbonyl-2’-deoxycytidine follows similar synthetic routes but is optimized for large-scale synthesis. This involves:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, reactions are often carried out in controlled environments using batch or continuous flow reactors.

    Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-Ethoxycarbonyl-2’-deoxycytidine can undergo various chemical reactions, including:

    Oxidation: The ethoxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the ethoxycarbonyl group, converting it to an alcohol or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Nucleophiles: Ammonia, amines, or thiols can act as nucleophiles in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted nucleosides depending on the nucleophile used.

Scientific Research Applications

5-Ethoxycarbonyl-2’-deoxycytidine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids and nucleotides.

    Biology: Employed in studies of DNA replication, repair, and methylation processes.

    Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-Ethoxycarbonyl-2’-deoxycytidine involves its incorporation into DNA during replication. Once incorporated, the ethoxycarbonyl group can:

    Inhibit DNA Polymerases: The bulky ethoxycarbonyl group can hinder the activity of DNA polymerases, leading to termination of DNA synthesis.

    Induce DNA Damage: The modified nucleoside can cause structural distortions in the DNA helix, triggering DNA repair mechanisms or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2’-deoxycytidine: Similar structure but with a methyl group instead of an ethoxycarbonyl group.

    5-Azacytidine: Contains a nitrogen atom at the 5-position, used as a chemotherapeutic agent.

    5-Fluoro-2’-deoxycytidine: Features a fluorine atom at the 5-position, used in cancer treatment.

Uniqueness

5-Ethoxycarbonyl-2’-deoxycytidine is unique due to its ethoxycarbonyl group, which provides distinct chemical properties and biological activities compared to other modified nucleosides. This uniqueness makes it a valuable tool for studying DNA-related processes and developing new therapeutic agents.

Properties

IUPAC Name

ethyl 4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O6/c1-2-20-11(18)6-4-15(12(19)14-10(6)13)9-3-7(17)8(5-16)21-9/h4,7-9,16-17H,2-3,5H2,1H3,(H2,13,14,19)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUBWBLYAVILJG-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethoxycarbonyl-2'-deoxycytidine
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5-Ethoxycarbonyl-2'-deoxycytidine
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5-Ethoxycarbonyl-2'-deoxycytidine
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5-Ethoxycarbonyl-2'-deoxycytidine
Reactant of Route 5
5-Ethoxycarbonyl-2'-deoxycytidine
Reactant of Route 6
5-Ethoxycarbonyl-2'-deoxycytidine

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